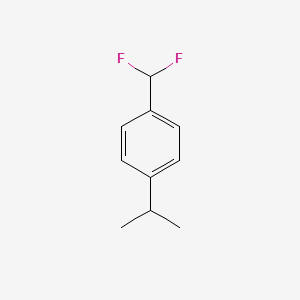
1-(Difluoromethyl)-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-isopropylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group on the benzene ring .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-isopropylbenzene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products:
Oxidation: Difluoromethyl-substituted benzoic acids or ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4-isopropylbenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-4-isopropylbenzene involves its interaction with molecular targets through its difluoromethyl and isopropyl groups. These interactions can influence various biochemical pathways and processes. For example, the difluoromethyl group can act as a hydrogen bond donor, affecting the compound’s binding affinity to enzymes or receptors . The isopropyl group can contribute to the compound’s hydrophobic interactions with target molecules .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-4-isopropylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-(Difluoromethyl)-4-isopropylbenzene is unique due to the specific combination of the difluoromethyl and isopropyl groups, which impart distinct chemical and physical properties. The difluoromethyl group provides unique reactivity and hydrogen bonding capabilities, while the isopropyl group enhances hydrophobic interactions .
Propiedades
Fórmula molecular |
C10H12F2 |
|---|---|
Peso molecular |
170.20 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3 |
Clave InChI |
CYUKWARFNITHTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


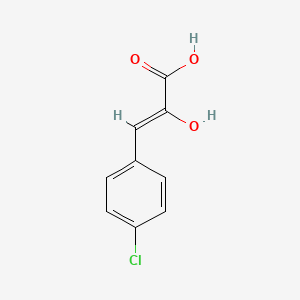
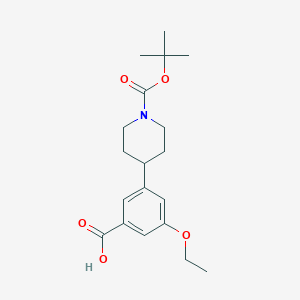
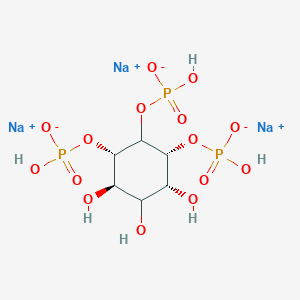
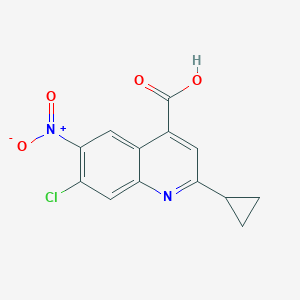
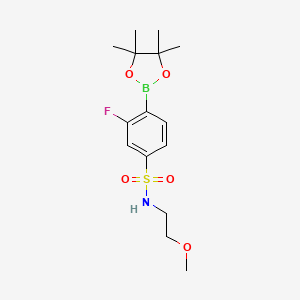
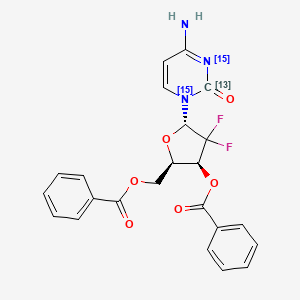
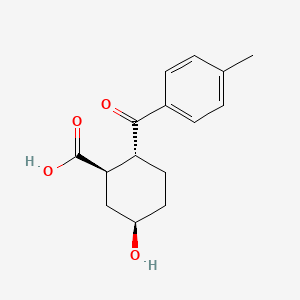
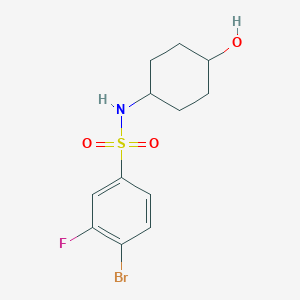
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
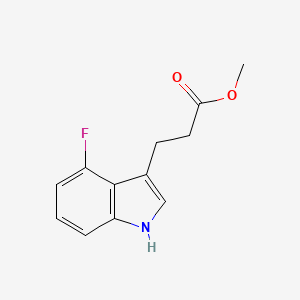
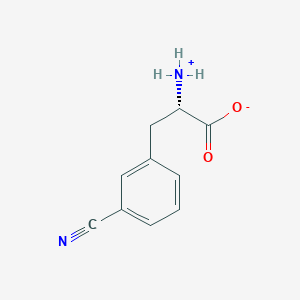
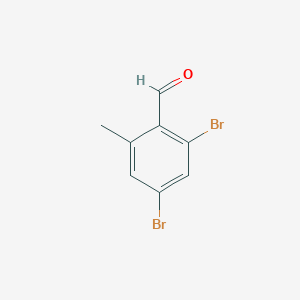
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
